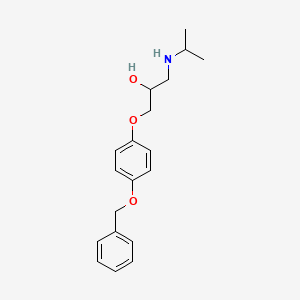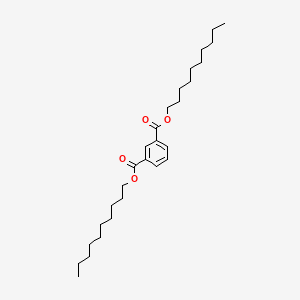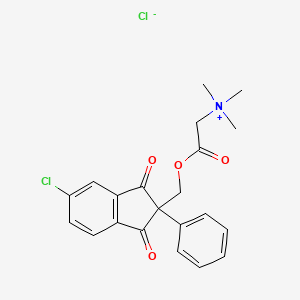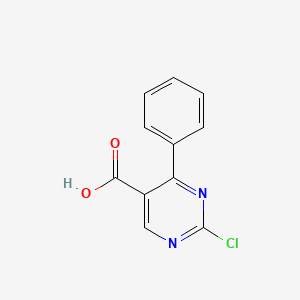
N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SA-15-P is a chemical compound known for its role as an inhibitor of the interaction between lymphocyte activation gene 3 (LAG-3) and both major histocompatibility complex class II (MHCII) and fibrinogen-like protein 1 (FGL1).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SA-15-P involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrrole ring: This involves the reaction of 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole with appropriate reagents to form the pyrrole ring structure.
Attachment of the furan ring: The furan ring is introduced through a reaction with 2-furancarboxamide.
Final assembly: The final compound is assembled by linking the pyrrole and furan rings through an oxoethoxy bridge
Industrial Production Methods
Industrial production of SA-15-P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of intermediate compounds are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Quality control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards
化学反应分析
Types of Reactions
SA-15-P undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution reagents: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
科学研究应用
SA-15-P has a wide range of scientific research applications, including:
Immunology: It is used to study the modulation of immune responses by inhibiting the interaction between LAG-3 and its ligands
Cancer research: The compound is investigated for its potential to enhance anti-tumor immune responses in cancer therapy
Drug development: SA-15-P serves as a lead compound for the development of new immunotherapeutic agents
Biological studies: It is used in various biological assays to understand the role of LAG-3 in immune regulation
作用机制
SA-15-P exerts its effects by inhibiting the interaction between lymphocyte activation gene 3 and its ligands, major histocompatibility complex class II and fibrinogen-like protein 1. This inhibition leads to the modulation of immune responses, particularly by enhancing T cell receptor pathway activation. The molecular targets involved include the LAG-3 protein and its binding partners .
相似化合物的比较
Similar Compounds
Compound X: Another inhibitor of LAG-3 interactions, but with different binding affinities and selectivity profiles.
Compound Y: A small molecule that targets a different immune checkpoint pathway but has similar immunomodulatory effects.
Compound Z: An antibody-based inhibitor of LAG-3, offering a different mechanism of action compared to small molecule inhibitors
Uniqueness of SA-15-P
SA-15-P is unique due to its dual inhibition of both major histocompatibility complex class II and fibrinogen-like protein 1 interactions with lymphocyte activation gene 3. This dual inhibition provides a broader scope of immune modulation compared to compounds that target only one of these interactions .
属性
分子式 |
C26H24N2O4 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-[4-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-18-15-23(19(2)28(18)16-20-7-4-3-5-8-20)24(29)17-32-22-12-10-21(11-13-22)27-26(30)25-9-6-14-31-25/h3-15H,16-17H2,1-2H3,(H,27,30) |
InChI 键 |
IYGLJCOGIQDUAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)

![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)











